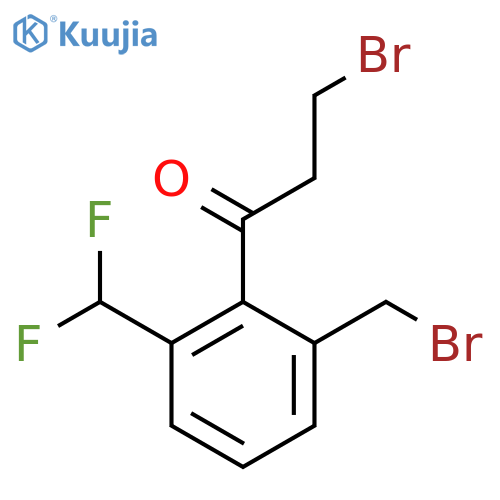

Cas no 1805848-79-6 (3-Bromo-1-(2-(bromomethyl)-6-(difluoromethyl)phenyl)propan-1-one)

3-Bromo-1-(2-(bromomethyl)-6-(difluoromethyl)phenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-1-(2-(bromomethyl)-6-(difluoromethyl)phenyl)propan-1-one

-

- インチ: 1S/C11H10Br2F2O/c12-5-4-9(16)10-7(6-13)2-1-3-8(10)11(14)15/h1-3,11H,4-6H2

- InChIKey: UBJCIVJZUFFSQW-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CC=CC(C(F)F)=C1C(CCBr)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 236

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 17.1

3-Bromo-1-(2-(bromomethyl)-6-(difluoromethyl)phenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013022512-1g |

3-Bromo-1-(2-(bromomethyl)-6-(difluoromethyl)phenyl)propan-1-one |

1805848-79-6 | 97% | 1g |

1,445.30 USD | 2021-05-31 | |

| Alichem | A013022512-250mg |

3-Bromo-1-(2-(bromomethyl)-6-(difluoromethyl)phenyl)propan-1-one |

1805848-79-6 | 97% | 250mg |

480.00 USD | 2021-05-31 | |

| Alichem | A013022512-500mg |

3-Bromo-1-(2-(bromomethyl)-6-(difluoromethyl)phenyl)propan-1-one |

1805848-79-6 | 97% | 500mg |

831.30 USD | 2021-05-31 |

3-Bromo-1-(2-(bromomethyl)-6-(difluoromethyl)phenyl)propan-1-one 関連文献

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

3-Bromo-1-(2-(bromomethyl)-6-(difluoromethyl)phenyl)propan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 1805848-79-6 and Product Name: 3-Bromo-1-(2-(bromomethyl)-6-(difluoromethyl)phenyl)propan-1-one

The compound identified by the CAS number 1805848-79-6 and the product name 3-Bromo-1-(2-(bromomethyl)-6-(difluoromethyl)phenyl)propan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including bromine and difluoromethyl substituents, makes it a versatile intermediate for synthesizing novel therapeutic agents.

Recent research in the domain of organic synthesis has highlighted the importance of 3-Bromo-1-(2-(bromomethyl)-6-(difluoromethyl)phenyl)propan-1-one as a key building block for developing small-molecule inhibitors. Its structural features, particularly the bromomethyl group and the difluoromethyl moiety, contribute to its reactivity and stability under various chemical conditions. These properties are crucial for designing molecules that can interact effectively with biological targets, thereby enhancing drug efficacy and selectivity.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases. The bromine atom in 3-Bromo-1-(2-(bromomethyl)-6-(difluoromethyl)phenyl)propan-1-one serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions allow chemists to introduce diverse aryl or heteroaryl groups, expanding the spectrum of potential drug candidates.

The difluoromethyl group is another critical feature that contributes to the pharmacological profile of this compound. Difluorinated molecules are known for their improved metabolic stability, lipophilicity, and binding affinity to biological targets. This makes 3-Bromo-1-(2-(bromomethyl)-6-(difluoromethyl)phenyl)propan-1-one an attractive scaffold for developing next-generation therapeutics that can overcome limitations associated with traditional drug molecules.

In addition to its applications in kinase inhibition, this compound has shown promise in other therapeutic areas. For instance, researchers have explored its potential in developing antiviral agents, where the bromomethyl group can be utilized to attach nucleoside analogs or other viral inhibitors. The versatility of 3-Bromo-1-(2-(bromomethyl)-6-(difluoromethyl)phenyl)propan-1-one lies in its ability to be modified in multiple ways, allowing for the creation of a diverse library of derivatives with tailored biological activities.

The synthesis of 3-Bromo-1-(2-(bromomethyl)-6-(difluoromethyl)phenyl)propan-1-one involves a series of well-established organic transformations, including bromination, methylation, and fluorination reactions. These steps highlight the compound's compatibility with standard synthetic methodologies, making it accessible for both academic and industrial research purposes. The efficiency and scalability of these synthetic routes are essential for producing sufficient quantities of the compound for preclinical and clinical studies.

Recent advances in computational chemistry have further enhanced the utility of 3-Bromo-1-(2-(bromomethyl)-6-(difluoromethyl)phenyl)propan-1-one by enabling rapid virtual screening and molecular modeling studies. These computational tools allow researchers to predict the binding modes of potential drug candidates with high accuracy, thereby accelerating the drug discovery process. The ability to integrate experimental data with computational predictions has become a cornerstone of modern medicinal chemistry.

The pharmacokinetic properties of derivatives derived from 3-Bromo-1-(2-(bromomethyl)-6-(difluoromethyl)phenyl)propan-1-one have also been extensively studied. Researchers have focused on optimizing solubility, bioavailability, and metabolic stability to ensure that these compounds exhibit favorable pharmacokinetic profiles in vivo. This involves careful consideration of factors such as molecular weight, charge state, and solubility parameters.

In conclusion,3-Bromo-1-(2-(bromomethyl)-6-(difluoromethyl)phenyl)propan-1-one is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing a wide range of biologically active molecules. As our understanding of chemical biology continues to evolve,3-Bromo-1-(2-(bromomethyl)-6-(difluoromethyl)phenyl)propan-1-one is likely to play an increasingly important role in the development of novel therapeutics that address unmet medical needs.

1805848-79-6 (3-Bromo-1-(2-(bromomethyl)-6-(difluoromethyl)phenyl)propan-1-one) 関連製品

- 2171261-36-0((2S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}-2-hydroxypropanoic acid)

- 919063-53-9(2-(4-chlorophenyl)-1-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-ylethan-1-one)

- 1258640-35-5(2-chloro-N-{3-(2,2,2-trifluoroethoxy)phenylmethyl}acetamide)

- 215648-27-4(Benzoic acid, 2-mercapto-3-methoxy-, methyl ester)

- 1588319-42-9(methyl 6-(4-aminobutanamido)hexanoate)

- 2247107-09-9(Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1))

- 5957-89-1(Pyridine, 2-(2-methoxyphenyl)-)

- 2228975-85-5(1-(5-methylpyridin-2-yl)methylcyclopropan-1-amine)

- 2248319-52-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[methyl(phenyl)sulfamoyl]benzoate)

- 186650-67-9(N'-Hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide)